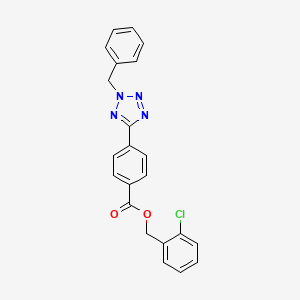![molecular formula C25H26N2O6 B11064592 5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11064592.png)
5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a hydroxy group, a methoxybenzoyl group, and a pyrrolidinyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the hydroxy and methoxybenzoyl groups, and the attachment of the pyrrolidinyl ethyl group. Common synthetic routes may include:
Formation of Benzodioxole Ring: This step often involves the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of Hydroxy and Methoxybenzoyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methoxybenzoyl chloride.
Attachment of Pyrrolidinyl Ethyl Group: This step may involve the use of pyrrolidine and ethyl halides under basic conditions to form the desired pyrrolidinyl ethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxybenzoyl group can be reduced to form a methoxybenzyl group.
Substitution: The pyrrolidinyl ethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methoxybenzyl derivatives.
Substitution: Formation of substituted pyrrolidinyl ethyl derivatives.
Scientific Research Applications
5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE: shares structural similarities with other compounds containing benzodioxole, hydroxy, methoxybenzoyl, and pyrrolidinyl groups.
Uniqueness
Structural Complexity: The unique combination of functional groups in this compound provides distinct chemical properties and reactivity.
Its diverse applications in medicinal chemistry, organic synthesis, and material science set it apart from other similar compounds.
Properties
Molecular Formula |
C25H26N2O6 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(2-pyrrolidin-1-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H26N2O6/c1-31-18-6-4-5-17(13-18)23(28)21-22(16-7-8-19-20(14-16)33-15-32-19)27(25(30)24(21)29)12-11-26-9-2-3-10-26/h4-8,13-14,22,28H,2-3,9-12,15H2,1H3/b23-21+ |
InChI Key |
CXJBNUQSPNDTPT-XTQSDGFTSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCCC3)C4=CC5=C(C=C4)OCO5)/O |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCCC3)C4=CC5=C(C=C4)OCO5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]biscarbamate](/img/structure/B11064520.png)
![Methyl 4-({2-[(2,4-dichlorophenyl)carbamoyl]phenyl}amino)-4-oxobutanoate](/img/structure/B11064526.png)
![9-methyl-2,3,4,4a,6,10b-hexahydro-1H-1,4-methanodibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B11064534.png)
![(3-{(Z)-[1-(3-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11064536.png)
![4,4-dimethyl-N-(2-morpholin-4-ylethyl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11064540.png)
![4-[(E)-{2-[3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]benzene-1,3-diol](/img/structure/B11064545.png)
![(2-Chloro-4,5-difluorophenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B11064551.png)
![6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11064554.png)
![3-(4-chlorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11064558.png)

![3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11064565.png)
![4-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11064566.png)
![[5-amino-2-(4-chlorophenyl)-4-cyano-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11064572.png)
![2-[(cyclopentylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11064578.png)
